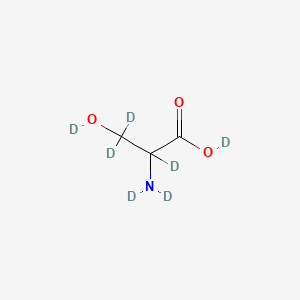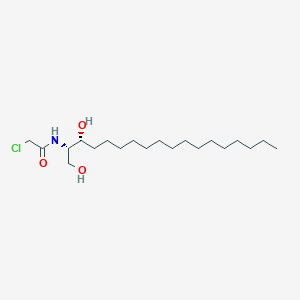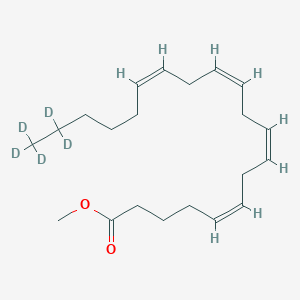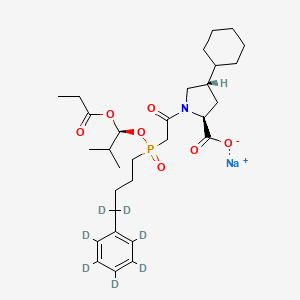![molecular formula C44H83N3O6 B8236322 2-Tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate](/img/structure/B8236322.png)
2-Tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
93-O17O is a chalcogen-containing ionizable cationic lipidoid. This compound is primarily used in the formation of lipid nanoparticles (LNPs), which are crucial for various biomedical applications, including drug delivery and gene therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 93-O17O involves the incorporation of chalcogen elements into the lipidoid structure The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature
Industrial Production Methods
Industrial production of 93-O17O typically follows a scalable synthetic route that ensures high purity and yield. The process involves:
Raw Material Preparation: Sourcing high-purity starting materials.
Reaction Setup: Conducting the synthesis in controlled environments to maintain consistency.
Purification: Using techniques like chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent quality standards through various analytical methods.
Chemical Reactions Analysis
Types of Reactions
93-O17O undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its chemical properties.
Reduction: Reduction reactions can modify the ionizable groups, affecting the compound’s behavior in biological systems.
Substitution: Various substitution reactions can occur, allowing for the modification of the lipidoid structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of more reduced lipidoid structures.
Scientific Research Applications
93-O17O has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex lipid structures.
Biology: Facilitates the delivery of genetic material into cells.
Medicine: Plays a crucial role in the development of lipid-based drug delivery systems.
Industry: Utilized in the production of lipid nanoparticles for various applications, including vaccines and therapeutics
Mechanism of Action
The mechanism by which 93-O17O exerts its effects involves the formation of lipid nanoparticles that can encapsulate and deliver therapeutic agents. The ionizable cationic nature of the compound allows it to interact with biological membranes, facilitating the delivery of its cargo into cells. The molecular targets and pathways involved include:
Cell Membranes: Interaction with lipid bilayers to enhance permeability.
Endosomal Escape: Facilitating the release of encapsulated agents into the cytoplasm.
Comparison with Similar Compounds
Similar Compounds
DOTAP: Another cationic lipidoid used in gene delivery.
DOPC: A neutral lipid often used in combination with cationic lipids.
DMG-PEG: A polyethylene glycol-modified lipid for enhanced stability.
Uniqueness of 93-O17O
93-O17O stands out due to its chalcogen-containing structure, which provides unique properties such as enhanced stability and specific interactions with biological membranes. This makes it particularly effective for applications requiring precise delivery and controlled release of therapeutic agents .
Properties
IUPAC Name |
2-tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H83N3O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-50-38-40-52-43(48)28-33-46(31-27-32-47-35-30-45-42-47)34-29-44(49)53-41-39-51-37-26-24-22-20-18-16-14-12-10-8-6-4-2/h30,35,42H,3-29,31-34,36-41H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJOKQMHTYTQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOC(=O)CCN(CCCN1C=CN=C1)CCC(=O)OCCOCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H83N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 6-[3-ethenyl-4-[(Z)-3-[3-ethenyl-5-[[4-methoxycarbonyl-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B8236248.png)
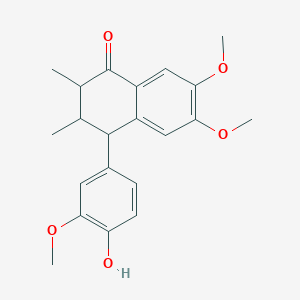
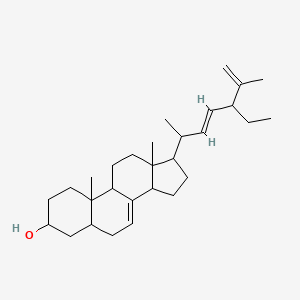
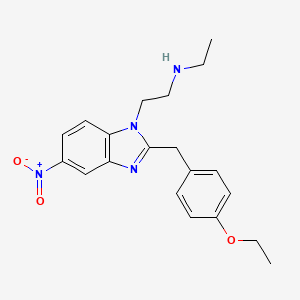
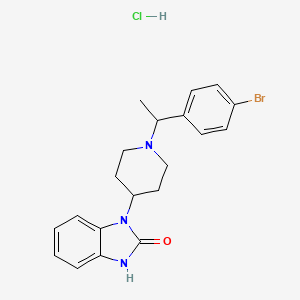
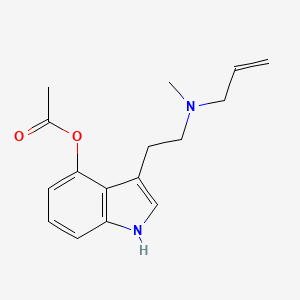
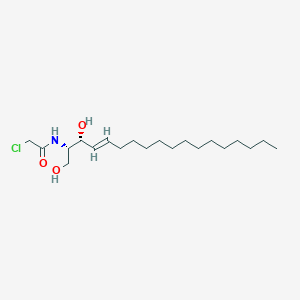
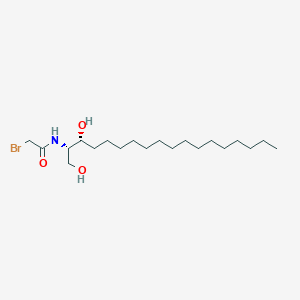
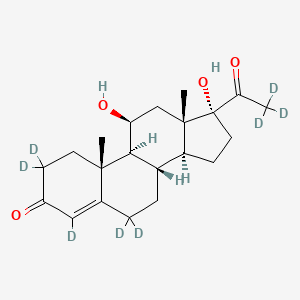
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8236318.png)
